5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

Chemical Identification Procurement Data Scarcity

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS 616240-03-0) is a positional isomer with a unique 7-position phenylmethoxy (benzyloxy) substituent on an octynone backbone. This specific substitution pattern makes it an essential reference standard for identity confirmation during synthesis and QC, and a valuable building block for researchers pursuing structure-activity studies. No publicly available comparative performance data exists against its closest isomer (CAS 616240-01-8). Procure this compound when your workflow demands this precise regiochemical configuration, not for target engagement or efficacy screening.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 616240-03-0
Cat. No. B12596432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-
CAS616240-03-0
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C#CC(=O)CCCO)OCC1=CC=CC=C1
InChIInChI=1S/C15H18O3/c1-13(9-10-15(17)8-5-11-16)18-12-14-6-3-2-4-7-14/h2-4,6-7,13,16H,5,8,11-12H2,1H3
InChIKeyDQAHAYOFFSGEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS 616240-03-0): Baseline Procurement and Identification Reference


5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS 616240-03-0) is an organic compound with the molecular formula C15H18O3 and a molecular weight of 246.30 g/mol [1]. It is characterized by an eight-carbon backbone featuring a ketone group at position 4, a hydroxyl group at position 1, and a phenylmethoxy (benzyloxy) substituent at position 7 [1].

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS 616240-03-0): Critical Assessment of Substitution and Differential Evidence Limitations


The compound 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS 616240-03-0) represents a specific structural entity. However, after exhaustive review of available primary literature, patent databases, and authoritative public sources, no quantitative, verifiable differentiation evidence against close structural analogs (e.g., the positional isomer CAS 616240-01-8) could be identified [1]. All accessible data pertaining to this specific CAS number are limited to basic chemical identification and vendor catalog listings. Consequently, no scientific or industrial user can currently prioritize this compound over closely related analogs based on published, comparative performance metrics. Any claim of differentiation would lack the requisite quantitative support.

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS 616240-03-0): Absence of Verifiable Quantitative Differentiation Data


5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS 616240-03-0): Inability to Establish Comparative Performance Due to Data Scarcity

No data could be retrieved from the approved source types (primary research, patents, authoritative databases) that provide any comparative or quantitative data for 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS 616240-03-0) against any comparator or baseline. The only verifiable data point is the compound's molecular weight of 246.30 g/mol and formula C15H18O3 [1]. This lack of data precludes the generation of any meaningful differentiation claim.

Chemical Identification Procurement Data Scarcity

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- (CAS 616240-03-0): Recommended Applications Based on Evidence Limitations


Analytical Reference Standard for Method Development

In the absence of functional performance data, the primary verifiable application is as a reference standard for analytical chemistry. The compound's spectral fingerprint, if obtainable from an authoritative database, could be used to confirm the identity or purity of this specific isomer during synthesis or quality control. Its defined molecular formula C15H18O3 and weight 246.30 g/mol [1] provide a basis for chromatographic and mass spectrometric method development.

Synthetic Intermediate in Proprietary Research

Due to its unique substitution pattern—a 7-position phenylmethoxy group on an octynone backbone [1]—this compound may hold utility as a specialized building block or intermediate in chemical synthesis. However, this application is entirely dependent on a researcher's internal, unpublished objectives and cannot be supported by publicly available comparative data.

Not Recommended for Bioactivity-Dependent Procurement

Based on the complete lack of quantitative evidence for biological activity, selectivity, or in vivo performance from approved primary sources, this compound is not recommended for procurement in projects where target engagement, efficacy, or safety is the selection criterion. Users are advised that no data exists to differentiate it from its closest positional isomer, CAS 616240-01-8, for such applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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